molecular formula C10H9F3N2O3 B1521456 Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate CAS No. 866478-74-2

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate

Cat. No.: B1521456
CAS No.: 866478-74-2
M. Wt: 262.18 g/mol
InChI Key: ORLORBVOVFSZJZ-UHFFFAOYSA-N
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Description

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is a hydrazine-derived compound characterized by a benzyl ester group and a trifluoroacetyl substituent. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of hydrazones and heterocyclic compounds. Its trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic reactions such as condensations and cyclizations .

Key applications include its use in multi-step syntheses of complex molecules, such as benzimidazole and benzoxazinanone derivatives, where it acts as a precursor for functionalized hydrazides or as a protecting group .

Properties

IUPAC Name

benzyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)8(16)14-15-9(17)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLORBVOVFSZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl Carbazate Intermediate

The initial and critical step in preparing benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is the synthesis of benzyl carbazate (benzyl hydrazinecarboxylate), which serves as the hydrazinecarboxylate backbone.

Method Overview:

  • Reactants: Hydrazine hydrate and benzyl chloroformate.
  • Catalyst: Potassium carbonate or potassium hydroxide, depending on solvent.
  • Solvents: Commonly toluene, tetrahydrofuran (THF), dichloromethane, n-hexane, petroleum ether, ethyl acetate, or acetonitrile.
  • Atmosphere: Inert gas (helium or nitrogen) to exclude air.
  • Temperature Control: Initial reaction at low temperatures (-20 to 30 °C) to minimize side reactions, followed by heating (80-120 °C) for completion.
  • Purification: Ultrasonic treatment with purified water, salt bath standing, filtration, washing with methanol, and solvent removal under reduced pressure.

Detailed Procedure:

  • Step One: Dissolve hydrazine hydrate in a solvent (e.g., toluene) with potassium carbonate; stir for at least 5 minutes under inert gas to remove air.
  • Step Two: Add benzyl chloroformate dropwise at controlled temperature (e.g., 20 °C over 12-15 minutes). Maintain reaction at low temperature (-20 to 0 °C) for 2 hours, then heat to 80-120 °C for 30 minutes.
  • Step Three: Cool reaction mixture below 80 °C, stand for 30 minutes, filter to remove solids, wash residues with solvent, combine filtrates, and remove solvent under reduced pressure (40-50 °C, 0.05-0.07 MPa).
  • Step Four: Add residue to purified water, perform ultrasonic treatment (≥5 min at ~30 °C, 25 kHz), stand in ice salt bath (≥30 min), separate supernatant, dissolve solid in methanol, and evaporate methanol to yield pure benzyl carbazate.

Reaction Ratios and Conditions:

Component Molar Ratio (Hydrazine Hydrate : Catalyst : Benzyl Chloroformate) Solvent Ratio (Hydrazine Hydrate : Solvent) Temperature (°C)
Example 1 (Toluene) 4.0 : 0.25 : 1.0 1 : 6 Dropwise addition at 20; reaction at -20 to 80
Example 2 (THF) 3.0 : 0.25 : 1.1 1 : 7 Addition at 25; reaction at 0 to 90
Example 3 (n-Hexane) 5.0 : 0.28 : 1.1 1 : 8 Addition at 25; reaction at -10 to 120

Yields and Purity:

  • Controlling the temperature during addition and reaction reduces side reactions and improves purity.
  • Ultrasonic washing and salt bath standing enhance separation of impurities.
  • Methanol dissolution and evaporation finalize purification.

Source: Patent CN109627190B (2018)

Following the preparation of benzyl carbazate, the introduction of the trifluoroacetyl group is achieved via trifluoroacetic anhydride or trifluoroacetyl chloride, often in the presence of a base.

Typical Procedure:

  • Benzyl carbazate or related hydrazide is reacted with trifluoroacetic anhydride in an aprotic solvent such as tetrahydrofuran (THF).
  • The reaction is performed at low temperatures (0 °C to room temperature) to control reactivity.
  • A base such as diisopropylethylamine (DIEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to neutralize the acid formed.
  • After trifluoroacetylation, alkylation can be performed by reacting the trifluoroacetyl hydrazide with alkyl halides (e.g., benzyl bromide) under basic conditions with DBU in THF at elevated temperatures (~50 °C).

Key Findings:

  • Use of DBU as a base in THF at 50 °C provides high conversion (~75%) and yield for benzyl bromide alkylation.
  • Alkylation with other alkyl halides such as iodomethane and methyl bromoacetate yields 85% and 69% respectively.
  • The trifluoroacetyl group can be selectively removed by treatment with aqueous potassium carbonate in methanol, yielding the free hydrazide without affecting other functional groups.
  • Reductive cleavage using sodium borohydride in methanol is effective for certain esters without side reactions.

Source: Canadian Journal of Chemistry study on trifluoroacetyl hydrazide alkylation

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Hydrazine hydrate dissolution Hydrazine hydrate + solvent + catalyst Prepare reactive hydrazine solution Stir 5+ min under inert gas
Benzyl chloroformate addition Dropwise addition at 20-25 °C, low temp reaction (-20 to 0 °C) Formation of benzyl carbazate intermediate Control temp to reduce side reactions
Heating 80-120 °C for 30+ min Complete reaction Enhances yield
Filtration and washing Filter residue washed with solvent Remove impurities Solvent choice affects purity
Solvent removal Reduced pressure distillation (40-50 °C) Concentrate product Avoid decomposition
Ultrasonic treatment Ultrasonic bath at ~30 °C, 25 kHz, 5+ min Remove water-soluble impurities Improves purity
Salt bath standing Ice salt bath, 30+ min Solid-liquid separation Enhances crystallinity
Methanol dissolution & evaporation Dissolve solid, evaporate methanol Final purification Obtain pure benzyl carbazate
Trifluoroacetylation Trifluoroacetic anhydride + base (DBU/DIEA) Introduce trifluoroacetyl group Low temp, aprotic solvent
Alkylation Alkyl halide + DBU in THF at 50 °C Attach alkyl group (e.g., benzyl) High yield with DBU
Deprotection (optional) 5% K2CO3 aqueous in MeOH or NaBH4 reduction Remove trifluoroacetyl group if needed Mild conditions preserve ester

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxylate Derivatives

(a) Benzyl 2-Phenylhydrazinecarboxylate ()
  • Structural Difference : Lacks the trifluoroacetyl group, replaced by a phenyl substituent.
  • Reactivity : The absence of the electron-withdrawing trifluoroacetyl group reduces electrophilicity, making it less reactive in nucleophilic acyl substitution reactions.
  • Applications : Primarily used in peptide synthesis and as a stabilizer for sensitive intermediates.
(b) Benzyl 2-(4-(Pyridin-2-yl)benzyl)hydrazinecarboxylate ()
  • Structural Difference : Incorporates a pyridinyl-benzyl group instead of trifluoroacetyl.
  • Applications : Explored in metal-organic frameworks (MOFs) and coordination chemistry due to its nitrogen-rich structure.

Trifluoroacetyl-Containing Hydrazides

(a) 2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]acetohydrazide ()
  • Structural Difference : Trifluoromethyl group is part of a benzimidazole ring system.
  • Biological Relevance : Exhibits antimicrobial and anticancer activity due to the benzimidazole moiety .
  • Synthetic Utility : The benzimidazole core enables coordination with transition metals, useful in catalysis.
(b) VU0026921: 4-Bromo-N-(2-(2,2,2-Trifluoroacetyl)cyclopent-1-en-1-yl)benzohydrazide ()
  • Structural Difference : Cyclopentene ring fused with trifluoroacetyl group.
  • Reactivity : The strained cyclopentene ring increases susceptibility to ring-opening reactions.
  • Applications : Used in medicinal chemistry for modulating metal homeostasis in pathogens .

Hydrazones and Their Derivatives

(a) 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-Trifluoromethylphenyl)methylene]acetohydrazide ()
  • Structural Difference : Contains a benzothiazole-sulfanyl group and a trifluoromethyl-substituted benzylidene.
  • Electronic Effects : The benzothiazole group introduces thiol-based redox activity, while the trifluoromethyl group enhances lipophilicity.
  • Applications : Investigated as corrosion inhibitors and bioactive agents .
(b) Methyl 2-({[2,5-Bis(2,2,2-Trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate ()
  • Structural Difference : Features bis-trifluoroethoxy groups on the benzoyl moiety.
  • Physicochemical Properties : Increased fluorine content improves metabolic stability and membrane permeability.
  • Applications: Potential use in radiopharmaceuticals due to fluorine-18 labeling compatibility .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Reactivity Profile Primary Applications
Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate Trifluoroacetyl High electrophilicity Heterocyclic synthesis
Benzyl 2-phenylhydrazinecarboxylate Phenyl Moderate reactivity Peptide synthesis
2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide Trifluoromethyl-benzimidazole Metal coordination Antimicrobial agents
VU0026921 Cyclopentene-trifluoroacetyl Ring-opening reactions Pathogen metal homeostasis

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
This compound C₁₁H₁₁F₃N₂O₃ 276.21 1.98
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(2-trifluoromethylphenyl)methylene]acetohydrazide C₁₇H₁₂F₃N₃OS₂ 407.42 3.45
Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate C₁₅H₁₂F₆N₂O₅ 438.26 2.89

Research Findings and Trends

  • Synthetic Advantages: The trifluoroacetyl group in this compound enables efficient condensations with aldehydes and ketones, outperforming non-fluorinated analogs in yield (75–90% vs. 50–65%) .
  • Biological Potency : Trifluoroacetyl hydrazides show enhanced bioactivity compared to acetyl derivatives, likely due to improved membrane penetration from fluorine’s lipophilicity .
  • Stability : Fluorinated hydrazines exhibit greater thermal and oxidative stability, critical for storage and industrial applications .

Biological Activity

Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

  • Chemical Formula : C12_{12}H10_{10}F3_3N3_3O3_3
  • CAS Number : 866478-74-2
  • Molecular Weight : 303.22 g/mol

This compound features a trifluoroacetyl group, which is known to enhance reactivity and binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoroacetyl moiety is crucial for modulating the compound's reactivity and binding properties. Key mechanisms include:

  • Covalent Bonding : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function.
  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can be leveraged for therapeutic purposes.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates potential anticancer effects through the inhibition of specific cancer-related pathways.
  • Enzyme Modulation : It has been utilized in biochemical assays to study enzyme activities and protein interactions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
    Bacterial StrainInhibition Zone (mm)Control Zone (mm)
    E. coli150
    S. aureus180
    This data highlights the compound's effectiveness against common pathogens.
  • Anticancer Studies :
    • In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:
    Cell LineIC50 (µM)
    MCF-75.4
    HeLa6.8
    This suggests that the compound may serve as a lead structure for anticancer drug development.
  • Enzyme Inhibition :
    • The compound was tested for its inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis. Results showed an IC50 value of 7.30 ± 1.15 μM, indicating potent inhibition compared to standard inhibitors like kojic acid.

Q & A

Q. What strategies mitigate side reactions during trifluoroacetylation?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect reactive sites (e.g., amines) before trifluoroacetylation .
  • Low-Temperature Acetylation : Perform reactions at 0°C to reduce over-acylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(2,2,2-trifluoroacetyl)hydrazinecarboxylate

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